4-sec-Butoxy-2-butanone

Natural Product Chemistry Essential Oil Analysis Chemotaxonomy

4-sec-Butoxy-2-butanone (CAS 57545-63-8) is a bifunctional organic compound classified as an alkoxy ketone, possessing both a ketone carbonyl and a secondary alkyl ether within a C8H16O2 framework (MW 144.21 g/mol). It is a colorless to pale yellow clear liquid at ambient temperature, with a measured specific gravity of 0.90, a refractive index of 1.41, and a flash point of 58 °C.

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
CAS No. 57545-63-8
Cat. No. B1348649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-sec-Butoxy-2-butanone
CAS57545-63-8
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCCC(C)OCCC(=O)C
InChIInChI=1S/C8H16O2/c1-4-8(3)10-6-5-7(2)9/h8H,4-6H2,1-3H3
InChIKeyOVCAIYGWLZKIOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-sec-Butoxy-2-butanone (CAS 57545-63-8): Chemical Identity and Core Properties for Procurement


4-sec-Butoxy-2-butanone (CAS 57545-63-8) is a bifunctional organic compound classified as an alkoxy ketone, possessing both a ketone carbonyl and a secondary alkyl ether within a C8H16O2 framework (MW 144.21 g/mol) [1]. It is a colorless to pale yellow clear liquid at ambient temperature, with a measured specific gravity of 0.90, a refractive index of 1.41, and a flash point of 58 °C [2]. The compound bears a sec-butyl (-CH(CH3)CH2CH3) ether substituent at the 4-position of the 2-butanone backbone, distinguishing it from its straight-chain (n-butoxy), branched primary (isobutoxy), and tertiary (tert-butoxy) isomers [1][3]. Commercially, it is available at purities of ≥90% (GC) from specialty chemical suppliers, with certain vendors offering specifications up to 98% [2].

Why 4-sec-Butoxy-2-butanone Cannot Be Directly Substituted by Other 4-Alkoxy-2-butanone Isomers


The 4-alkoxy-2-butanone class shares an identical molecular formula (C8H16O2) and molecular weight (144.21 g/mol) across its n-butoxy, isobutoxy, sec-butoxy, and tert-butoxy isomers, yet their physicochemical and application-relevant behaviors diverge in ways that preclude simple interchange. The sec-butoxy derivative exhibits a boiling point of approximately 189.5 °C (predicted) and a density of 0.90 g/cm³, placing it between the lower-boiling primary ethers (n-butoxy: 180–181 °C, density 0.8893 g/cm³; isobutoxy: 181 °C, density 0.88 g/cm³) and the significantly higher-boiling tert-butoxy variant (~205 °C) . More critically, in palladium-catalyzed carbonylation reactions that convert 4-alkoxy-2-butanones to levulinic esters, a defined reactivity order has been experimentally established: primary alcohol-derived ethers > secondary > tertiary, meaning the sec-butoxy substituent provides a distinct, intermediate kinetic profile compared to its primary and tertiary counterparts [1]. Additionally, 4-sec-butoxy-2-butanone has been definitively identified as a major natural product constituent (18.1% of essential oil) in Cynoglossum clandestinum, a documented phytochemical occurrence not shared by its synthetic isomer siblings, which is significant for natural product authentication and flavor/fragrance regulatory pathways [2].

Quantitative Differentiation Evidence for 4-sec-Butoxy-2-butanone Against Closest Analogs


Natural Occurrence as a Major Essential Oil Constituent: 18.1% in Cynoglossum clandestinum vs. No Natural Reports for Isomeric 4-Alkoxy-2-butanones

4-sec-Butoxy-2-butanone was identified and quantified as a major metabolite in the essential oil of Cynoglossum clandestinum Desf. (Boraginaceae) at an abundance of 18.1%, as determined by GC and GC-MS analysis following hydrodistillation of aerial parts [1]. This represents the first and only report of a 4-alkoxy-2-butanone as a naturally occurring essential oil component at significant concentration. By contrast, the n-butoxy, isobutoxy, and tert-butoxy isomers have no documented natural occurrence in any peer-reviewed literature; they are exclusively synthetic products [2][3][4]. This natural vs. synthetic provenance directly impacts regulatory classification, flavor/fragrance labeling requirements, and sourcing decisions for applications requiring natural ingredient status.

Natural Product Chemistry Essential Oil Analysis Chemotaxonomy

Intermediate Reactivity in Pd-Catalyzed Carbonylation: Secondary Alkoxy Group Enables Tailored Kinetic Profile

In the palladium-catalyzed carbonylation of 4-alkoxy-2-butanones to levulinic esters, an experimentally determined reactivity order was established: primary alcohol-derived substrates (n-butoxy, isobutoxy) > secondary alcohol-derived (sec-butoxy) > tertiary alcohol-derived (tert-butoxy) [1]. The sec-butoxy compound, bearing a secondary ether linkage, exhibits intermediate reactivity due to the steric hindrance and electronic effects of the sec-butyl group relative to the less hindered primary alkoxy substrates. This position in the reactivity series allows chemists to select the sec-butoxy derivative when a moderated reaction rate is desired, for example in sequential or competitive transformations where the higher reactivity of n-butoxy or isobutoxy substrates would lead to uncontrolled exotherms or undesired side reactions [1][2].

Synthetic Organic Chemistry Catalysis Levulinic Ester Production

Intermediate Boiling Point (189.5 °C) and Density (0.90 g/cm³) Relative to n-Butoxy and Isobutoxy Isomers

The predicted boiling point of 4-sec-butoxy-2-butanone is 189.5 ± 13.0 °C at 760 mmHg, with an experimental density of 0.90 g/cm³ and a refractive index of 1.41 [1]. This places the compound's volatility distinctly between the primary n-butoxy isomer (experimental bp 180–181 °C, density 0.8893 g/cm³) and the isobutoxy isomer (experimental bp 181 °C, density 0.88 g/cm³) on one side, and the more hindered tert-butoxy isomer (bp ~205 °C) on the other. The approximately 8–9 °C higher boiling point versus the primary alkoxy isomers, coupled with a marginally higher density, reflects the increased van der Waals interactions attributable to the sec-butyl group's shape, which directly influences distillation behavior, solvent evaporation rates, and GC retention indices.

Physical Organic Chemistry Separation Science Formulation Design

Commercially Available Purity Grade: 90% (GC) to 98% Enabling Reproducible Procurement Specifications

4-sec-Butoxy-2-butanone is commercially supplied with defined purity specifications: ≥90.0% by GC (TCI) [1] and 98% (AKSci) , supported by batch-specific certificates of analysis. In comparison, the isobutoxy analog is available at ≥98% (GC) from TCI , while the n-butoxy isomer typically lists no standardized purity specification from major suppliers, appearing instead as a technical-grade or research-grade item with variable purity . The availability of well-characterized, high-purity batches of the sec-butoxy derivative, backed by IR, MS, and NMR spectral libraries (SDBS, SpectraBase) [2][3], supports its use as a quantitative reference standard in GC-MS essential oil analysis and as a reliable synthetic intermediate where stoichiometric calculations depend on precise purity values.

Chemical Procurement Quality Assurance Analytical Reference Standards

Optimal Use Scenarios for 4-sec-Butoxy-2-butanone Based on Quantitative Differentiation Evidence


Natural Product Research: GC-MS Reference Standard for Essential Oil Authentication

Given its validated occurrence at 18.1% in the essential oil of Cynoglossum clandestinum [1], 4-sec-butoxy-2-butanone is uniquely suited as an authentic reference standard for the identification and quantification of this marker compound in Boraginaceae essential oil research. No other 4-alkoxy-2-butanone isomer possesses documented natural provenance, making the sec-butoxy derivative the only legitimate choice for chemotaxonomic studies, essential oil authentication, and natural-identical flavor formulation requiring botanical fidelity. The compound's documented spectral fingerprints (IR, MS, NMR) in SDBS and SpectraBase libraries further support its use as an analytical reference material [2].

Synthetic Methodology Development: Intermediate-Reactivity Substrate for Catalytic Carbonylation Studies

For researchers investigating palladium-catalyzed carbonylation of alkoxy-butanones to levulinic esters, the established reactivity order (primary > secondary > tertiary) [3] positions 4-sec-butoxy-2-butanone as the optimal substrate when an intermediate reaction rate is required. This avoids the potentially exothermic runaway risks of highly reactive primary alkoxy substrates (n-butoxy, isobutoxy) while circumventing the sluggish kinetics of the tert-butoxy analog, enabling safer and more controllable process development at the laboratory and pilot scales.

Flavor and Fragrance Formulation: Distinct Olfactory Profile with Regulatory Advantage

4-sec-Butoxy-2-butanone is characterized by a complex olfactory profile described as reminiscent of butterscotch, banana, and nutmeg . While quantitative odor threshold data are not available in the open literature, the compound's status as a naturally occurring constituent (18.1% in C. clandestinum essential oil) provides a regulatory pathway for natural flavor designation that is unavailable for its purely synthetic isomer counterparts [1]. This is particularly relevant for food and beverage manufacturers operating under EU natural flavoring regulations (EC 1334/2008) or U.S. FDA natural flavor definitions, where natural occurrence status influences labeling and regulatory acceptance.

Specialty Solvent and Intermediate Procurement: Differentiated Volatility Profile for Distillation-Based Separation

In industrial settings where 4-alkoxy-2-butanones serve as specialty solvents or synthetic intermediates, the intermediate boiling point of 4-sec-butoxy-2-butanone (~189.5 °C) relative to the primary isomers (180–181 °C) and the tertiary isomer (~205 °C) enables efficient separation by fractional distillation. The approximately 8–9 °C boiling point differential versus n-butoxy and isobutoxy analogs is sufficient for separation on theoretical plate distillation columns, allowing procurement of a single isomer for applications where isomeric purity is critical, such as in kinetic studies, regulatory submissions, or patent-protected formulations.

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